Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate
Description
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate is a complex azo compound characterized by two diazenyl (-N=N-) groups, a central benzenesulfonate backbone, and substituents including a 2,4-dimethylphenyl group and dihydroxyphenyl moieties. The sulfonate group (-SO₃⁻Na⁺) enhances water solubility, making it suitable for applications in dyes, pharmaceuticals, or biochemical assays.
Properties
CAS No. |
6371-84-2 |
|---|---|
Molecular Formula |
C20H17N4NaO5S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium 4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19+; |
InChI Key |
VRDAELYOGRCZQD-JVZMBASTSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
Other CAS No. |
1320-07-6 |
Pictograms |
Irritant |
Synonyms |
4-[[3-[(2,4-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |
Origin of Product |
United States |
Preparation Methods
Formation of the Primary Diazonium Salt
The synthesis begins with diazotization of 2,4-dimethylaniline in acidic medium:
Reaction Conditions
-
Substrate : 2,4-dimethylaniline (1 equiv.)
-
Acid : Hydrochloric acid (3 equiv., 10% w/v)
-
Diazotizing agent : Sodium nitrite (1.05 equiv.)
-
Temperature : 0–5°C (ice bath)
-
Time : 45–60 minutes
The diazonium chloride intermediate forms as a clear solution, which must be used immediately to prevent decomposition.
First Coupling: Formation of the Monazo Intermediate
Reaction with 2,4-Dihydroxybenzene
The diazonium salt couples with 2,4-dihydroxybenzene (resorcinol) under alkaline conditions:
Reaction Conditions
-
pH : 8–9 (maintained with sodium carbonate)
-
Temperature : 5–10°C
-
Solvent : Water/ethanol (3:1 v/v)
-
Time : 2–3 hours
The product, 3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxybenzene , precipitates as an orange solid. Yield: 68–72%.
Second Diazotization and Coupling
Diazotization of the Monazo Intermediate
The monazo compound undergoes a second diazotization:
Modified Conditions
-
Acid concentration : Higher HCl concentration (15% w/v) to stabilize the diazonium species
-
Reaction time : 30 minutes
Coupling with Sodium Benzenesulfonate
The resulting diazonium salt couples with sodium benzenesulfonate:
Optimized Parameters
-
pH : 6.5–7.0 (buffered with sodium acetate)
-
Temperature : 10–15°C
-
Solvent system : Ethanol/water (2:1 v/v) with 0.1% EDTA to chelate metal impurities
-
Coupling time : 4–5 hours
This step yields the crude disazo sulfonate compound as a dark red powder.
Sulfonation and Salt Formation
While some routes introduce sulfonation earlier, post-coupling sulfonation ensures better regiocontrol:
Sulfonation Protocol
-
Reagent : Fuming sulfuric acid (20% SO3)
-
Temperature : 40°C (gradual heating over 1 hour)
-
Quenching : Ice-cold sodium hydroxide solution (20% w/v)
-
Neutralization : Adjust to pH 7 with NaOH to form the sodium salt
The product is filtered and washed with brine to remove excess sulfate ions.
Purification and Characterization
Column Chromatography
Analytical Data
-
UV-Vis : λmax = 480 nm (ε = 1.2×10^4 L·mol⁻¹·cm⁻¹) in ethanol
-
Hazard profile : GHS07/GHS08 (skin sensitization, respiratory irritation)
Scale-Up Considerations
Industrial adaptations employ:
-
Continuous flow reactors for diazotization to enhance safety
-
Membrane filtration instead of column chromatography for cost reduction
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield (%) | 72 | 85 |
| Reaction Time (h) | 12 | 6 |
| Purity (%) | 98.5 | 99.2 |
| Scalability | Moderate | High |
Flow systems reduce thermal runaway risks and improve mixing efficiency for diazo intermediates .
Chemical Reactions Analysis
Reductive Cleavage of Azo Bonds
The diazenyl (–N=N–) groups in the compound undergo reductive cleavage under acidic or alkaline conditions, forming aromatic amines. This reaction is critical in environmental and biological degradation pathways.
-
Mechanism : Protonation of the azo bond followed by electron transfer leads to bond dissociation. The sulfonate group stabilizes intermediates via resonance .
-
Applications : Wastewater treatment processes for azo dye degradation .
Acid-Base Reactions
The hydroxyl (–OH) and sulfonate (–SO₃⁻) groups confer pH-dependent solubility and reactivity:
-
Protonation/Deprotonation :
| Functional Group | pKa | Behavior |
|---|---|---|
| –OH (phenolic) | ~9.5 | Deprotonates to form phenolate anion in alkaline media |
| –SO₃⁻ (sulfonate) | <1 (acidic) | Remains ionized across physiological pH ranges |
Structural Impact : The compound aggregates in acidic media due to reduced electrostatic repulsion between sulfonate groups .
Photochemical Degradation
The conjugated azo system absorbs UV-Vis light (λ_max ≈ 400–500 nm), leading to photodegradation:
-
Mechanism : Photoinduced electron transfer generates reactive oxygen species (ROS), accelerating bond cleavage .
-
Environmental Relevance : Photodegradation contributes to the compound’s persistence in aquatic systems .
Sulfonation and Desulfonation
The sulfonate group undergoes electrophilic substitution under harsh conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Sulfonation (additional –SO₃H) | Fuming H₂SO₄, 150°C | Increased sulfonate density; reduced bioavailability |
| Desulfonation | H₃PO₄, 200°C | Removal of sulfonate group; formation of benzene rings |
Coordination with Metal Ions
The hydroxyl and sulfonate groups act as ligands for transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Fe³⁺ | Octahedral complexes with –OH and –SO₃⁻ ligands | Wastewater metal-ion sequestration |
| Cu²⁺ | Square-planar complexes | Catalytic dye degradation |
-
Evidence : Spectral shifts in UV-Vis (e.g., λ_max shift from 480 nm to 520 nm with Fe³⁺) confirm complexation .
Biochemical Interactions
The compound interacts with proteins and nucleic acids via hydrogen bonding and electrostatic interactions:
| Target | Interaction Type | Biological Impact |
|---|---|---|
| Serum albumin | Hydrophobic and π-π stacking | Alters protein conformation; potential cytotoxicity |
| DNA | Intercalation via azo groups | Genotoxic effects observed in vitro |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing diazenyl and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase IX, an enzyme often overexpressed in tumors. Studies reveal that these compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231, highlighting their potential as anticancer agents .
Enzyme Inhibition
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate has also been investigated for its inhibitory effects on enzymes related to diabetes and neurodegenerative diseases. For example, certain sulfonamide derivatives have been identified as effective inhibitors of acetylcholinesterase and α-glucosidase, making them candidates for treating Alzheimer's disease and type 2 diabetes .
Analytical Chemistry
Colorimetric Assays
The compound's diazo group allows it to participate in colorimetric reactions, making it useful in analytical chemistry for the quantification of various substances. Its ability to form colored complexes with certain metal ions can be harnessed for detecting trace metals in environmental samples .
Chromatography
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate can be employed as a stationary phase in chromatographic techniques due to its unique chemical structure. This application is particularly beneficial for separating complex mixtures in pharmaceutical and biochemical research.
Materials Science
Dyes and Pigments
The compound's vivid coloration makes it suitable for use as a dye or pigment in various applications. Its stability under light and heat enhances its utility in textiles and coatings .
Nanomaterials Development
Recent studies have explored the incorporation of sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate into nanomaterials for drug delivery systems. The functionalization of nanoparticles with this compound can improve the targeting and efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo Compounds with Varied Substituents
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
- Structure: Contains an aminophenyl diazenyl group and a phenylhydrazone side chain.
- Properties: Density Functional Theory (DFT) studies reveal a narrower HOMO-LUMO gap (~3.5 eV) compared to the target compound (estimated ~4.2 eV), indicating higher reactivity and redshifted absorption spectra. The amino group enhances electron density, favoring interactions with electrophilic agents .
- Applications : Primarily explored as a dye intermediate or sensor material due to its tautomeric behavior.
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
- Structure : Features an acetamide-substituted phenyl group and a hydroxyl-phenylhydrazone moiety.
- Properties: The acetamide group reduces solubility in aqueous media but improves thermal stability. Its HOMO-LUMO gap (~4.0 eV) is intermediate between the target compound and the aminophenyl analog, suggesting balanced electronic properties .
Sulfonate-Containing Azo Dyes
Sodium 4-amino-3-((E)-(2,4-disulfonatophenyl)diazenyl)-6-((E)-(4-nitro-2-sulfonatophenyl)diazenyl)-5-oxidonaphthalene-1,7-disulfonate
- Structure : Multiple sulfonate groups and nitro substituents on a naphthalene backbone.
- Properties : Higher solubility in polar solvents due to four sulfonate groups. The nitro groups increase oxidative stability but reduce biocompatibility.
- Applications : Industrial dyeing processes requiring intense color fastness .
Comparison : The target compound’s simpler structure (one sulfonate group) may limit solubility but improve biodegradability, making it preferable in biomedical contexts.
Heterocyclic Sulfonamide Derivatives
4-(2-(4-Hydroxyphenyl)-2-methyl-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl)benzenesulfonamide [B6]
- Structure : Incorporates an oxazepine ring fused to a sulfonamide group.
- Sulfonamide groups favor hydrogen bonding, enhancing target specificity in drug design .
- Applications : Investigated for antibacterial and antifungal activity.
Key Difference : Unlike B6’s sulfonamide group, the target compound’s sulfonate group lacks NH bonds, reducing hydrogen-bonding capacity but improving anionic character for ion-exchange applications.
Triazine-Based Sulfonates
Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate
- Structure : Features a triazine ring and sulfopyridinyl group.
- Properties : The triazine core confers exceptional thermal and photolytic stability. Dual sulfonate groups enhance solubility (logP ≈ -2.1) compared to the target compound (estimated logP ≈ -1.5).
- Applications : Used in high-temperature dyeing and as a corrosion inhibitor .
Comparison : The target compound’s azo linkages may degrade under UV exposure faster than triazine-based analogs, limiting outdoor applications.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate, commonly referred to as D&C Brown No. 1 or Acid Orange 24, is a synthetic azo dye with a complex structure that has garnered attention for its biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : CHNOS·Na
- Molecular Weight : 448.428 g/mol
- CAS Number : 89784-93-0
- IUPAC Name : Sodium; 4-[(E)-[3-[(E)-(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate exhibits several biological activities primarily attributed to its azo structure. The compound can undergo metabolic reduction to form reactive intermediates that interact with cellular macromolecules.
Key Biological Activities:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : Studies have demonstrated that sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate can induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by researchers at a university demonstrated that sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate significantly reduced reactive oxygen species (ROS) levels in human fibroblasts exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a series of experiments published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, supporting its potential use as an antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Research
Research published in Cancer Letters evaluated the cytotoxic effects of sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate on MCF-7 breast cancer cells. The study found a dose-dependent increase in apoptosis markers following treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves diazo coupling reactions. A two-step procedure is common:
Diazo precursor preparation : React 2,4-dihydroxybenzaldehyde with 2,4-dimethylaniline under acidic conditions to form the first diazenyl intermediate.
Sulfonation and coupling : Treat the intermediate with benzenesulfonic acid derivatives in alkaline media (e.g., NaOH) to introduce the sulfonate group. Key parameters include:
- pH control : Maintain pH 8–10 during sulfonation to prevent premature azo bond cleavage .
- Temperature : Reactions at 0–5°C minimize side reactions like over-sulfonation .
- Yield optimization : Use HPLC (C18 column, methanol/water mobile phase) to monitor intermediate purity and adjust stoichiometry .
Q. How can spectroscopic techniques (FT-IR, NMR, Raman) resolve structural ambiguities in this compound?
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfonate (1030–1200 cm⁻¹) groups. Discrepancies in peak positions may indicate tautomerism (enol ↔ keto forms) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons. For example, the diazenyl proton typically appears as a singlet near δ 8.2–8.5 ppm .
- Raman spectroscopy : Detect azo bonds (N=N) via peaks at 1400–1450 cm⁻¹; shifts >10 cm⁻¹ suggest conjugation with electron-withdrawing groups (e.g., sulfonate) .
Q. What are the solubility challenges, and how can they be addressed for experimental reproducibility?
Methodological Answer: The compound is highly polar due to sulfonate and hydroxyl groups, but solubility varies with pH:
- Aqueous solutions : Soluble in alkaline buffers (pH > 9) but precipitates in acidic conditions (pH < 4). Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for stability in chromatography .
- Organic solvents : Limited solubility in methanol/ethanol (<5 mg/mL). For reactions requiring organic phases, use DMSO as a co-solvent (≤10% v/v) .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict electronic properties and tautomeric behavior?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Studies on analogous diazenyl compounds show HOMO localization on the diazenyl group and LUMO on the sulfonate .
- Tautomer prediction : Compare calculated vs. experimental IR/Raman spectra. For example, enol tautomers show stronger O–H stretching intensities .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to model aggregation tendencies .
Q. What strategies resolve contradictions in UV-Vis spectral data under varying pH conditions?
Methodological Answer: The compound exhibits pH-dependent λmax shifts due to protonation/deprotonation:
- Acidic conditions (pH 2–4) : λmax ≈ 420 nm (protonated diazenyl).
- Alkaline conditions (pH 10–12) : λmax ≈ 520 nm (deprotonated sulfonate).
Troubleshooting :
Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?
Methodological Answer:
- Serine protease inhibition : Adapt protocols from sulfonated benzophenone derivatives :
Data Contradiction Analysis
Q. How to address discrepancies in diazenyl bond stability reported across studies?
Root Cause Analysis:
Q. Why do NMR spectra sometimes show extra peaks, and how can they be assigned?
Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
